molecular formula C12H20ClNO B1489496 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1864058-68-3

1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Cat. No. B1489496
CAS RN: 1864058-68-3
M. Wt: 229.74 g/mol
InChI Key: AQJFSBUUKJCYFC-UHFFFAOYSA-N
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Description

The compound “1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride” is an organic compound with an ethoxyphenyl group attached to a 2-methylpropan-1-amine . The hydrochloride indicates that it is a salt of hydrochloric acid, which is common for amines to increase their solubility in water.


Molecular Structure Analysis

The compound likely has a tetrahedral geometry around the nitrogen atom due to the three single bonds and one lone pair of electrons. The ethoxyphenyl group is likely to be planar due to the conjugated system of double bonds .


Chemical Reactions Analysis

Amines are generally basic and can react with acids to form salts. They can also undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds.

Scientific Research Applications

Biomarker Development for Tobacco-Related Cancer Research

Research into human urinary carcinogen metabolites has highlighted the use of specific biomarkers for investigating the impact of tobacco on cancer. This includes the study of various carcinogens and their metabolites present in the urine of smokers or individuals exposed to environmental tobacco smoke (ETS). Among these, compounds such as NNAL and NNAL-Gluc, derived from the tobacco-specific carcinogen NNK, have been identified as particularly useful biomarkers. These studies underscore the importance of chemical analysis in assessing carcinogen exposure and metabolism in humans, contributing to our understanding of tobacco-related cancer risks (Hecht, 2002).

Advancements in Polymer Chemistry from Vegetable Oils

Hydroaminomethylation of vegetable oils represents an innovative approach to creating bio-based products with potential industrial applications. This process involves grafting various amines onto the alkyl chains of vegetable oils, yielding a wide array of functionalized compounds. These bifunctional products show promise as monomers in polymer chemistry, highlighting the role of chemical reactions in developing sustainable, bio-based materials with potential commercial value (Vanbésien et al., 2018).

Exploration of Carcinogenic Effects of Heterocyclic Aromatic Amines

The analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in various matrices has provided insights into the carcinogenic potential of heterocyclic aromatic amines. Through advanced analytical techniques, researchers have been able to quantify the bioactivated metabolites of PhIP, aiding in the study of its biological effects and exposure levels. This research is pivotal in understanding the carcinogenic mechanisms of dietary compounds and their impact on human health (Teunissen et al., 2010).

Safety And Hazards

Without specific information on this compound, it’s hard to say for sure, but many amines can be irritants and some are toxic. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed as a drug .

properties

IUPAC Name

1-(4-ethoxyphenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-4-14-11-7-5-10(6-8-11)12(13)9(2)3;/h5-9,12H,4,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJFSBUUKJCYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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